molecular formula C14H12N2O3 B6390840 5-[3-(N-Methylaminocarbonyl)phenyl]picolinic acid CAS No. 1261904-96-4

5-[3-(N-Methylaminocarbonyl)phenyl]picolinic acid

Cat. No.: B6390840
CAS No.: 1261904-96-4
M. Wt: 256.26 g/mol
InChI Key: AYVKYFUTYBAZSK-UHFFFAOYSA-N
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Description

5-[3-(N-Methylaminocarbonyl)phenyl]picolinic acid is a chemical compound with the molecular formula C14H12N2O3 and a molecular weight of 256.26 g/mol. This compound has garnered attention in various fields of research due to its unique physical, chemical, and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(N-Methylaminocarbonyl)phenyl]picolinic acid typically involves the reaction of 3-(N-Methylaminocarbonyl)phenylboronic acid with picolinic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide . The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

5-[3-(N-Methylaminocarbonyl)phenyl]picolinic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the picolinic acid moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the picolinic acid moiety.

Scientific Research Applications

5-[3-(N-Methylaminocarbonyl)phenyl]picolinic acid is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: Studying its interactions with biological molecules and its potential as a biochemical probe.

    Medicine: Investigating its potential therapeutic effects and its role in drug development.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 5-[3-(N-Methylaminocarbonyl)phenyl]picolinic acid involves its interaction with specific molecular targets. The compound binds to zinc finger proteins, altering their structure and disrupting zinc binding. This inhibition affects the function of these proteins, which are involved in viral replication and normal cellular functions . The compound’s ability to modulate these pathways makes it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 5-[3-(N-Methylaminocarbonyl)phenyl]nicotinic acid
  • 3-(N-Methylaminocarbonyl)phenylboronic acid
  • 3-(N,N-Diethylaminocarbonyl)phenylboronic acid

Uniqueness

5-[3-(N-Methylaminocarbonyl)phenyl]picolinic acid is unique due to its specific structure, which allows it to interact with zinc finger proteins effectively. This interaction is not as pronounced in similar compounds, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

5-[3-(methylcarbamoyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-15-13(17)10-4-2-3-9(7-10)11-5-6-12(14(18)19)16-8-11/h2-8H,1H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVKYFUTYBAZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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